molecular formula C21H20BF4PS2 B13899882 1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate

1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate

Cat. No.: B13899882
M. Wt: 454.3 g/mol
InChI Key: KAVXNCJAJNJTFY-UHFFFAOYSA-N
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Description

1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate is a chemical compound with the molecular formula C21H20BF4PS2. It is a phosphonium salt that contains a 1,3-dithiolan-2-yl group attached to a triphenylphosphonium moiety, with tetrafluoroborate as the counterion. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate can be synthesized through a multi-step process. One common method involves the reaction of triphenylphosphine with 1,3-dithiolane in the presence of a suitable halogenating agent, such as bromine or iodine, to form the corresponding phosphonium salt. This intermediate is then treated with tetrafluoroboric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate involves its ability to interact with various molecular targets and pathways. The phosphonium group can facilitate the transport of the compound across cell membranes, enhancing its bioavailability. The dithiolan moiety can undergo redox reactions, leading to the generation of reactive sulfur species that can modulate cellular processes. These interactions can affect enzyme activity, signal transduction pathways, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxolan-2-yl(triphenyl)phosphonium bromide
  • 1,3-Dithiolan-2-ylmethyl(triphenyl)phosphonium chloride
  • 1,3-Dithiolan-2-yl(triphenyl)phosphonium hexafluorophosphate

Uniqueness

1,3-Dithiolan-2-yl(triphenyl)phosphonium tetrafluoroborate is unique due to its specific combination of a dithiolan ring and a triphenylphosphonium group. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the tetrafluoroborate counterion also influences its solubility and stability .

Properties

Molecular Formula

C21H20BF4PS2

Molecular Weight

454.3 g/mol

IUPAC Name

1,3-dithiolan-2-yl(triphenyl)phosphanium;tetrafluoroborate

InChI

InChI=1S/C21H20PS2.BF4/c1-4-10-18(11-5-1)22(21-23-16-17-24-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20;2-1(3,4)5/h1-15,21H,16-17H2;/q+1;-1

InChI Key

KAVXNCJAJNJTFY-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CSC(S1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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